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Introduction
TDI-011536 is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1

and 2 (Lats1/2), which are central components of the Hippo signaling pathway.[1][2][3] This

pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Inhibition of

Lats1/2 by TDI-011536 prevents the phosphorylation of the transcriptional co-activator Yes-

associated protein (YAP), promoting its nuclear translocation and the expression of genes that

drive cell proliferation.[4][5][6] These application notes provide detailed protocols for measuring

the in vitro biochemical and cellular activity of TDI-011536.

Mechanism of Action of TDI-011536
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and

inactivates the transcriptional co-activator YAP.[4][5] In its active state, the upstream kinases

MST1/2 phosphorylate and activate Lats1/2.[4][7] Activated Lats1/2 then phosphorylates YAP,

leading to its cytoplasmic retention and degradation.[6] TDI-011536 directly inhibits Lats1/2,

thereby preventing YAP phosphorylation.[1][2] This allows YAP to translocate to the nucleus,

bind to TEAD transcription factors, and initiate the transcription of pro-proliferative target genes.

[4][6]
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Hippo Signaling Pathway and TDI-011536 Inhibition.
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Quantitative Data Summary
The following table summarizes the key in vitro activity parameters of TDI-011536.

Parameter Value Assay Condition Reference

IC50 0.76 nM
In vitro Lats kinase

assay (2 mM ATP)
[1]

EC50 10 nM
Cell-based YAP

phosphorylation assay
[1]

YAP Phosphorylation

Reduction
~80%

3 µM TDI-011536 for

24h in human retinal

organoids

[1][8]

Experimental Protocols
In Vitro Lats Kinase Assay
This biochemical assay determines the direct inhibitory activity of TDI-011536 on Lats1/2

kinases. The principle involves incubating recombinant Lats1/2 with a substrate (e.g.,

recombinant YAP) and ATP, in the presence of varying concentrations of the inhibitor. The

extent of substrate phosphorylation is then quantified.

Step 1: Reaction Setup
Step 2: Kinase Reaction Step 3: Detection Step 4: Analysis

Recombinant Lats1/2
Recombinant GST-YAP

ATP (2 mM)
Varying [TDI-011536]

Incubate at 30°C Western Blot for pYAP (S127)
or Kinase Glo Assay Calculate IC50

Click to download full resolution via product page

Workflow for the In Vitro Lats Kinase Assay.

Materials:
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Recombinant human Lats1 or Lats2

Recombinant human GST-YAP (as substrate)

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP solution (to a final concentration of 2 mM)

TDI-011536 serial dilutions

Phosphatase inhibitors

96-well plates

Reagents for detection (e.g., Western blot antibodies for pYAP (S127) and GST, or a

luminescence-based kinase assay kit)

Protocol:

Prepare serial dilutions of TDI-011536 in DMSO, then dilute in kinase assay buffer.

In a 96-well plate, add recombinant Lats1/2 kinase, GST-YAP substrate, and the TDI-011536
dilutions.

Initiate the kinase reaction by adding ATP to a final concentration of 2 mM.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding SDS-PAGE loading buffer for Western blot analysis).

Analyze the results. For Western blot, quantify the pYAP signal relative to the total YAP (or

GST) signal. For luminescence assays, measure the remaining ATP levels.

Plot the percentage of inhibition against the logarithm of the TDI-011536 concentration and

determine the IC₅₀ value using a suitable curve-fitting software.

Cell-Based YAP Phosphorylation Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the ability of TDI-011536 to inhibit Lats1/2 in a cellular context, leading to

a decrease in YAP phosphorylation. Western blotting is a common method for this analysis.

Step 1: Cell Culture & Treatment Step 2: Cell Lysis Step 3: Western Blot Step 4: Analysis

Seed cells (e.g., HEK293A)
Treat with varying [TDI-011536]

Lyse cells in buffer with
phosphatase inhibitors

Probe for pYAP (S127)
and Total YAP

Quantify band intensities
Calculate EC50

Click to download full resolution via product page

Workflow for the Cell-Based YAP Phosphorylation Assay.

Materials:

A suitable cell line (e.g., HEK293A)

Cell culture medium and supplements

TDI-011536 serial dilutions

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system and membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-pYAP (S127) and anti-YAP

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Protocol:
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Seed cells in multi-well plates and allow them to adhere.

Treat the cells with a range of TDI-011536 concentrations for a specified duration (e.g., 2-24

hours).

Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and

phosphatase inhibitors.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants.

Normalize protein concentrations and prepare samples for SDS-PAGE.

Perform SDS-PAGE and transfer the proteins to a membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against pYAP (S127) and total YAP

overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Develop the blot using a chemiluminescent substrate and capture the image.

Quantify the band intensities for pYAP and total YAP. Calculate the pYAP/total YAP ratio for

each treatment.

Plot the pYAP/total YAP ratio against the logarithm of the TDI-011536 concentration to

determine the EC₅₀ value.

EdU Cell Proliferation Assay
This assay measures the functional consequence of YAP activation by quantifying DNA

synthesis, a hallmark of cell proliferation. EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog,

is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction

with a fluorescent azide.

Materials:
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Cell line of interest

TDI-011536

EdU labeling solution (typically 10 µM)

Fixative (e.g., 3.7% formaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Click chemistry detection cocktail (containing a fluorescent azide)

Nuclear counterstain (e.g., DAPI or Hoechst)

Fluorescence microscope or high-content imaging system

Protocol:

Seed cells in multi-well plates suitable for imaging.

Treat cells with TDI-011536 at various concentrations for the desired time period.

Add EdU labeling solution to the cell culture medium and incubate for a period that allows for

sufficient incorporation (e.g., 1-4 hours).

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[9][10]

Wash the cells with PBS.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[9]

[10]

Wash the cells with PBS.

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and

add it to the cells.

Incubate for 30 minutes at room temperature, protected from light.
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Wash the cells.

Stain the nuclei with a suitable counterstain.

Image the cells using a fluorescence microscope.

Quantify the percentage of EdU-positive cells relative to the total number of cells

(determined by the nuclear counterstain).

qPCR for YAP Target Gene Expression
This assay quantifies the transcriptional activity of YAP by measuring the mRNA levels of its

known target genes, such as CTGF and CYR61.[6][11]

Materials:

Treated cell lysates

RNA extraction kit

cDNA synthesis kit

qPCR primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g.,

GAPDH, ACTB)

SYBR Green or other qPCR master mix

Real-time PCR instrument

Protocol:

Treat cells with TDI-011536 as in the YAP phosphorylation assay.

Extract total RNA from the cells using a suitable kit.

Synthesize cDNA from the extracted RNA.

Set up qPCR reactions with primers for the target genes and a housekeeping gene for

normalization.
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Run the qPCR program on a real-time PCR instrument.

Analyze the data using the ΔΔCt method to determine the fold change in target gene

expression in TDI-011536-treated samples relative to vehicle-treated controls.

Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in

vitro characterization of TDI-011536. By employing a combination of biochemical and cell-

based assays, researchers can effectively measure its potency, cellular activity, and functional

consequences on the Hippo signaling pathway. These methods are essential for the continued

investigation and development of Lats kinase inhibitors for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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